

1-Methyl-3-(m-tolyl)urea molecular structure and weight

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Compound of Interest

Compound Name: 1-Methyl-3-(m-tolyl)urea

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In-depth Technical Guide: 1-Methyl-3-(m-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

This section provides fundamental molecular information for **1-Methyl-3-(m-tolyl)urea**, a substituted urea compound of interest in various research domains. The data presented below has been aggregated from established chemical databases.

Molecular Structure and Identifiers

The structural representation of **1-Methyl-3-(m-tolyl)urea** is foundational to understanding its chemical behavior and potential interactions.

Structure:

Canonical SMILES: CC1=CC(=CC=C1)NC(=O)NC[1]

InChI: InChI=1S/C9H12N2O/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)[1]

Physicochemical Properties



Quantitative data for **1-Methyl-3-(m-tolyl)urea** is summarized in the table below. This information is critical for experimental design, including solvent selection and analytical method development.

Property	Value	Source
Molecular Formula	C9H12N2O	PubChem[1]
Monoisotopic Mass	164.09496 Da	PubChem[1]
Molecular Weight	164.21 g/mol	Calculated
XlogP (predicted)	1.7	PubChem[1]

Synthesis Protocol (Exemplified by a Structurally Related Compound)

While a specific, detailed experimental protocol for the synthesis of **1-Methyl-3-(m-tolyl)urea** was not found in the reviewed literature, the synthesis of structurally similar substituted ureas is well-documented. The following protocol for the synthesis of 1,3-di-m-tolylurea (DMTU) illustrates a common and effective method that could likely be adapted for **1-Methyl-3-(m-tolyl)urea** by substituting the appropriate amine.

General Procedure for the Synthesis of 1,3-disubstituted ureas

The synthesis of aromatic 1,3-disubstituted ureas can be achieved through a straightforward one-pot reaction. This method involves the reaction of an aryl isocyanate with a selected amine.[2]

Reaction Scheme:

 $Ar-N=C=O + R-NH2 \rightarrow Ar-NH-C(=O)-NH-R$

- Ar-N=C=O: Aryl isocyanate (e.g., m-tolyl isocyanate)
- R-NH2: Amine (e.g., methylamine for the synthesis of **1-Methyl-3-(m-tolyl)urea**)



This type of reaction is typically carried out in an appropriate aprotic solvent and may proceed at room temperature or with gentle heating. The product can often be isolated by precipitation and purified by recrystallization.

Biological Activity and Signaling Pathway Visualization

Research into substituted ureas has revealed significant biological activities, particularly in the realm of microbiology. The structurally related compound, 1,3-di-m-tolyl-urea (DMTU), has been identified as an inhibitor of the ComDE quorum-sensing pathway in the bacterium Streptococcus mutans.[2][3][4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, often regulating virulence and biofilm formation.[5][6]

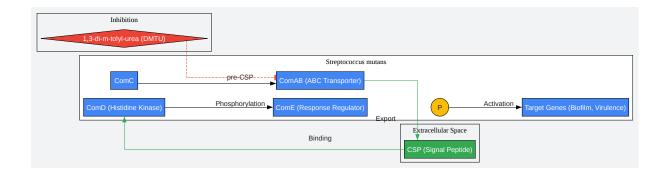
The ComDE pathway in S. mutans is a two-component signal transduction system.[2][7] It is initiated by the competence-stimulating peptide (CSP), which is encoded by the comC gene.[7] [8] CSP is processed and exported by an ABC transporter, ComAB. Extracellular CSP is detected by the membrane-bound histidine kinase receptor, ComD.[7][9] Upon binding CSP, ComD autophosphorylates and then transfers the phosphoryl group to the response regulator, ComE. Phosphorylated ComE then activates the transcription of target genes, leading to bacteriocin production and biofilm formation.[10]

DMTU has been shown to inhibit this pathway, which contributes to its anti-biofilm and cariostatic effects.[2] The likely mechanism of action is the inhibition of the ABC transporter protein ComA, which is responsible for processing and exporting the CSP signal.[2]

Quorum Sensing Inhibition by a Tolylurea Derivative

The following diagram illustrates the ComDE quorum-sensing pathway in Streptococcus mutans and the inhibitory action of 1,3-di-m-tolyl-urea (DMTU), a compound structurally related to **1-Methyl-3-(m-tolyl)urea**.





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Quorum sensing inhibition by a tolylurea derivative.

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